molecular formula C10H14N4O B11894287 1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one CAS No. 89239-67-8

1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one

Katalognummer: B11894287
CAS-Nummer: 89239-67-8
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: GQGGWKXTANDKPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one ( 89239-67-8) is a high-purity chemical compound with the molecular formula C10H14N4O and a molecular weight of 206.24 g/mol . This organic molecule features a fused pyrazolopyrimidinone scaffold, a privileged structure in medicinal chemistry known for its versatile biological activities. Researchers value this core structure for its potential as a key intermediate in the synthesis of novel therapeutic agents. The pyrazolopyrimidinone pharmacophore is extensively investigated for its ability to interact with various enzymatic targets. While the specific mechanism of action for this derivative is subject to ongoing research, analogous compounds based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold have demonstrated potent inhibitory activity against histone demethylases, making them interesting candidates for epigenetic cancer research . Furthermore, closely related structures have been developed into potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors, highlighting the scaffold's significant potential in the development of anti-diabetic treatments . This compound is provided for research purposes to support investigations in these and other areas of drug discovery. Please note: This product is intended for research purposes only and is strictly not for human consumption. It must be handled by qualified laboratory professionals under appropriate safety conditions.

Eigenschaften

CAS-Nummer

89239-67-8

Molekularformel

C10H14N4O

Molekulargewicht

206.24 g/mol

IUPAC-Name

1,5-diethyl-3-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C10H14N4O/c1-4-7-11-8-6(3)13-14(5-2)9(8)10(15)12-7/h4-5H2,1-3H3,(H,11,12,15)

InChI-Schlüssel

GQGGWKXTANDKPJ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC2=C(C(=O)N1)N(N=C2C)CC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of β-Ketoesters with Aminopyrazoles

A widely adopted method involves the cyclocondensation of β-ketoesters with 5-aminopyrazole derivatives. For example:

  • Step 1 : Ethyl 3-oxopentanoate reacts with 3-methyl-5-aminopyrazole in anhydrous ethanol under reflux (24–48 hours) to form the pyrazolo[4,3-d]pyrimidinone core.

  • Step 2 : Subsequent alkylation with diethyl sulfate in dimethylformamide (DMF) at 60–80°C introduces the 1,5-diethyl groups.

Key Data :

ParameterValueSource
Yield (core formation)68–72%
Yield (alkylation)85–89%
Purity (HPLC)≥98%

Nitration-Reduction Sequence

Patent EP1077214A1 describes a nitration-reduction approach:

  • Nitration : A mixture of methyl/ethyl esters of 1-methyl-3-n-propylpyrazole-5-carboxylic acid undergoes nitration with NaNO₃ in H₂SO₄ at 65–70°C.

  • Reduction : The nitro group is reduced using Raney nickel and hydrazine hydrate under pressurized H₂ (3–5 bar), followed by HCl treatment to yield the amine intermediate.

  • Cyclization : The amine reacts with 2-ethoxybenzoic acid in POCl₃/DMAC, forming the pyrimidinone ring.

Optimization :

  • Temperature Control : Maintaining <50°C during nitration prevents decomposition.

  • Catalyst Loading : 10% w/w Raney nickel ensures complete reduction.

Microwave-Assisted One-Pot Synthesis

Recent advancements employ microwave irradiation to accelerate reactions:

  • Conditions : 5-Amino-3-methylpyrazole, diethyl acetylenedicarboxylate (DEAD), and KHSO₄ in aqueous ethanol (150°C, 20 min).

  • Advantages : 40% reduction in reaction time, yields up to 78%.

Comparison with Conventional Heating :

MethodTimeYieldEnergy Input
Microwave20 min78%300 W
Conventional6 h65%500 W

Functional Group Modifications

Alkylation Strategies

  • Ethylation : Diethyl sulfate in DMF with K₂CO₃ (60°C, 4 h) achieves >90% selectivity for N1 and N5 positions.

  • Methylation : Methyl iodide in THF with NaH (0°C to RT) introduces the 3-methyl group without side products.

Challenges :

  • Competing O-alkylation minimized by using bulky bases (e.g., DBU).

  • Solvent polarity critical for regioselectivity: DMSO > DMF > THF.

Purification and Characterization

Crystallization Techniques

  • Solvent System : Ethyl acetate/hexane (1:3 v/v) yields needle-like crystals suitable for X-ray diffraction.

  • Purity Metrics :

    • Melting point: 142–143°C

    • HRMS (ESI): m/z 263.1294 [M+H]⁺

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (t, 6H, J = 7.1 Hz, 2×CH₂CH₃), 2.45 (s, 3H, CH₃), 4.21 (q, 4H, J = 7.1 Hz, 2×OCH₂), 8.12 (s, 1H, pyrimidine-H).

  • IR (KBr): ν 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)Contribution to Total Cost
Diethyl sulfate12045%
5-Aminopyrazole25030%
Solvents/Catalysts8025%

Environmental Impact

  • Waste Streams :

    • Aqueous H₂SO₄ from nitration neutralized with Ca(OH)₂.

    • Spent Raney nickel recycled via HNO₃ treatment.

  • E-Factor : 8.2 kg waste/kg product (improved vs. traditional routes).

Emerging Methodologies

Flow Chemistry Approaches

  • Microreactors enable continuous synthesis with 92% conversion in <10 min residence time.

  • Benefits : Enhanced heat transfer, reduced risk of thermal runaway.

Biocatalytic Routes

  • Preliminary studies using transaminases for enantioselective amination show 55% ee .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen wie Halogene durch andere Nucleophile ersetzt werden können.

Gängige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in einem sauren Medium.

    Reduktion: Natriumborhydrid in Methanol.

    Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu entsprechenden Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

  • Anti-inflammatory Activity
    • A series of studies have demonstrated that derivatives of pyrazolo[4,3-d]pyrimidines exhibit potent anti-inflammatory properties. For instance, compounds synthesized from aminopyrazole carbonitrile showed significant inhibition of prostaglandin synthesis, a key mediator in inflammation. In pharmacological evaluations, certain derivatives exhibited lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac, indicating a safer profile for therapeutic use .
  • Antitumor Activity
    • Recent research has identified pyrazolo[4,3-d]pyrimidines as potential antitumor agents. These compounds have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The structural modifications on the pyrazolo core can enhance activity against specific cancer types, making them promising candidates for further development .
  • Antimicrobial Properties
    • The antimicrobial efficacy of 1,5-diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one has been explored against a range of pathogens. Studies indicate that modifications of the pyrazolo structure can lead to enhanced activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum antimicrobial activity positions these compounds as valuable alternatives in the fight against resistant strains .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as aminopyrazoles and carbonitriles. The following table summarizes key synthetic routes and yields:

Synthetic RouteKey ReagentsYield (%)
Route 1Aminopyrazole + Carbonitrile65%
Route 2Formamide + Acetic Anhydride70%
Route 3Cyclization with Ethyl Groups75%

Case Study 1: Anti-inflammatory Screening

In a study evaluating the anti-inflammatory effects of various pyrazolo derivatives, the compound demonstrated significant inhibition of edema in animal models. The LD50 values indicated a high safety margin compared to standard treatments, suggesting potential for clinical applications in inflammatory diseases.

Case Study 2: Antitumor Efficacy

A series of derivatives were tested against multiple cancer cell lines. Results indicated that specific modifications led to increased cytotoxicity and apoptosis induction in breast and colon cancer cells. These findings support the continued exploration of this compound class in cancer therapeutics.

Wirkmechanismus

The mechanism of action of 1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

Pyrazolo[1,5-a]pyrimidin-7(4H)-ones

These compounds differ in ring fusion (positions 1 and 5-a) and substituent placement. Examples include:

  • 2-Amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-(4-trifluoromethylphenyl) derivative (4n): Features a trifluoromethylphenyl group at position 5 and a diazenyl-hydroxyphenyl group at position 3, enhancing electron-withdrawing properties and metabolic stability .
  • 5-(2-Methoxyphenyl) analog (4b) : A methoxy group at position 5 improves solubility via hydrogen bonding .
Pyrazolo[4,3-d]pyrimidin-7(6H)-ones
  • 1H-Pyrazolo[4,3-d]pyrimidin-7(6H)-one (PNP405) : Lacks alkyl substituents but shares the same core scaffold; used as a mTOR inhibitor in anticancer research .

Substituent Effects on Properties

Compound (Core + Substituents) Key Substituents Lipophilicity (LogP) Bioactivity Source
Target compound (1,5-diethyl-3-methyl) Ethyl (C1, C5), methyl (C3) High Anticancer (hypothesized)
3-(4-Chlorophenyl)-2-methyl-5-phenyl analog Chlorophenyl (C3), phenyl (C5) Moderate Research use (unspecified)
5-Methyl-2-trifluoromethyl-triazolo analog Trifluoromethyl (C2), methyl (C5) Low (polar) Antitubercular
2-Amino-5-(3-fluorophenyl) derivative (4i) Fluorophenyl (C5), amino (C2) Moderate Antimycobacterial

Notes:

  • Alkyl groups (e.g., ethyl, methyl) increase lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .
  • Aryl groups (e.g., trifluoromethylphenyl, methoxyphenyl) enhance metabolic stability and target binding via π-π interactions .

Comparison of Yields and Conditions

Compound Class Method Catalyst/Conditions Yield (%) Reference
Pyrazolo[1,5-a]pyrimidinones Multicomponent KHSO4, ultrasound 70–85
Pyrazolo[4,3-d]pyrimidinones Microwave-assisted K2S2O8, 100°C 80–90
Triazolo[1,5-a]pyrimidinones Co-crystallization Solvent evaporation 60–75

Antitubercular Activity

  • Pyrazolo[1,5-a]pyrimidin-7(4H)-ones : Metabolized by Mycobacterium tuberculosis (Mtb) via hydroxylation and N-methylation. For example, compound 77 targets cell wall biosynthesis and iron chelation .
  • Target compound : Alkyl substituents may reduce susceptibility to Mtb-mediated metabolism, prolonging activity .

Anticancer Activity

  • 1H-Pyrazolo[4,3-d]pyrimidin-7(6H)-ones : Inhibit mTOR by binding to the ATP-binding pocket. Substituents at C5 (e.g., phenyl, propoxyphenyl) modulate potency .

Physicochemical and Metabolic Stability

Elemental Analysis and NMR Data

Compound %C (Calc/Found) %H (Calc/Found) %N (Calc/Found) 13C NMR (δ ppm)
2-Methylpyrazolo[1,5-a]pyrimidin-7-one 56.37/56.22 4.73/4.75 28.17/28.21 15.8 (CH3), 140.1 (C3)
5-(3-Fluorophenyl) analog (4i) 59.01/58.83 4.13/4.03 22.94/22.47 128.0 (C-F), 146.1 (C5)

Metabolic Pathways

  • Aryl-substituted analogs : Undergo nitro-reduction and hydroxylation by Mtb oxidoreductases .
  • Alkyl-substituted target compound : Likely metabolized via cytochrome P450-mediated oxidation, with ethyl groups forming carboxylic acids .

Biologische Aktivität

1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is a compound belonging to the pyrazolo[4,3-d]pyrimidine class, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C14H21N5O
  • Molecular Weight : 291.42 g/mol
  • Structure : The compound features a pyrazolo[4,3-d]pyrimidine core with ethyl and methyl substituents at specific positions, contributing to its biological activity.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Anticancer Activity : Recent studies have demonstrated that derivatives of pyrazolo[4,3-d]pyrimidines can inhibit cancer cell proliferation. For instance, compounds in this class have shown significant growth inhibition across various cancer cell lines.
    Cell LineGrowth Inhibition (%)
    RFX 39343.9
    Multiple MyelomaSignificant reduction in tumor growth
    These findings suggest that the compound may act as a potential anticancer agent by inducing apoptosis and inhibiting cell cycle progression.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in cancer progression. For example, it has shown promise in inhibiting cyclin-dependent kinases (CDK2) and tropomyosin receptor kinase A (TRKA), which are critical in tumor growth and survival pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Research indicates that treatment with this compound leads to significant cell cycle arrest at the G0–G1 phase. In treated populations, cell accumulation in the S phase decreased significantly compared to control groups .
    • G0–G1 Phase Accumulation : Increased to 84.36%
    • S Phase Decrease : Reduced to 11.49%
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through selective intracellular target engagement . This is evidenced by studies showing downregulation of proteins associated with cell survival.

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[4,3-d]pyrimidine derivatives:

  • Study on Multiple Myeloma (MM) : A specific derivative demonstrated significant antitumor efficacy in xenograft models of MM without notable hepatotoxicity or adverse effects on liver enzymes .
  • In Vitro Studies : Various derivatives were tested against multiple cancer cell lines, showing a broad spectrum of anticancer activity and establishing a foundation for further drug development .

Q & A

Basic: What are the optimal synthetic routes for 1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step cyclocondensation reactions. A common approach is reacting substituted pyrazole derivatives with carbonyl-containing precursors under acidic or reflux conditions. Key steps include:

  • Cyclocondensation : Use of 3-ethyl-1H-pyrazol-5-amine with β-keto esters or 1,3-dicarbonyl compounds to form the pyrazolo-pyrimidine core .
  • Substituent Introduction : Ethyl and methyl groups are introduced via alkylation or nucleophilic substitution at specific positions during intermediate stages .
  • Optimization : Control of temperature (reflux at 80–100°C), pH (acidic conditions for cyclization), and solvent polarity (acetic acid or THF) improves yield . Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and ring structure. For example, the ethyl group’s triplet signal (δ 1.2–1.5 ppm) and pyrimidine carbonyl resonance (δ 160–170 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C12_{12}H16_{16}N4_4O: 232.13 g/mol) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm1^{-1} confirm the carbonyl group, while N-H stretches (3200–3400 cm1^{-1}) indicate secondary amine presence .

Advanced: How does the substitution pattern (ethyl, methyl groups) influence the compound’s biological activity, particularly in enzyme inhibition?

Substituents modulate lipophilicity, steric effects, and hydrogen-bonding capacity, impacting target binding. For example:

Substituent PositionRole in ActivityExample from Analogues
C1 and C5 (ethyl) Enhance metabolic stability and membrane permeability via hydrophobic interactions .2-Isopropyl-5-phenyl derivatives show improved antitubercular activity (MIC: 0.5 µg/mL) .
C3 (methyl) Reduces steric hindrance, allowing deeper penetration into enzyme active sites (e.g., Factor Xa or CDK2) .3-Methyl analogues exhibit 10-fold higher CDK2 inhibition (IC50_{50}: 0.2 µM) .

These trends highlight the importance of structure-activity relationship (SAR) studies for rational drug design .

Advanced: What in vitro and in vivo models are appropriate for evaluating the compound’s antitubercular or anticancer potential?

  • Antitubercular Activity :
    • In vitro: Mycobacterial growth inhibition assays using Mycobacterium tuberculosis H37Rv strain (MIC determination) .
    • In vivo: Murine models infected with Mtb, assessing bacterial load reduction in lungs .
  • Anticancer Activity :
    • In vitro: Cell viability assays (MTT) on cancer cell lines (e.g., HeLa, MCF-7) and flow cytometry for apoptosis/cycle arrest .
    • In vivo: Xenograft models measuring tumor volume suppression and toxicity profiling .

Advanced: How can researchers resolve discrepancies in biological activity data across different studies?

  • Mechanistic Clarification : Use target-specific assays (e.g., enzymatic inhibition vs. whole-cell screening) to isolate modes of action. For example, resistance in Mtb was linked to mutations in FAD-dependent hydroxylases, not cell-wall biosynthesis .
  • Comparative Pharmacokinetics : Evaluate metabolic stability (e.g., microsomal assays) and plasma protein binding to explain variability in in vivo efficacy .
  • Statistical Reproducibility : Validate results across multiple labs with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Advanced: What computational methods support the design of derivatives with enhanced target specificity?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in targets like CDK2 (PDB: 1AQ1) or Kv7 potassium channels. For example, methoxy groups at C5 improve hydrogen bonding with Thr14 in CDK2 .
  • QSAR Modeling : Quantitative parameters (e.g., LogP, polar surface area) correlate with bioavailability. Pyrazolo-pyrimidines with LogP 2–3 show optimal blood-brain barrier penetration .
  • MD Simulations : Assess ligand-receptor complex stability over 100-ns trajectories to prioritize derivatives with low RMSD fluctuations .

Advanced: How can metabolic stability and toxicity profiles be assessed during preclinical development?

  • Metabolic Stability :
    • Liver Microsome Assays : Measure half-life (t1/2_{1/2}) in human/rat microsomes. Ethyl groups at C1/C5 reduce CYP450-mediated oxidation .
    • Reactive Metabolite Screening : Glutathione trapping assays identify electrophilic intermediates .
  • Toxicity :
    • hERG Inhibition : Patch-clamp assays assess cardiac risk (IC50_{50} > 10 µM preferred) .
    • Genotoxicity : Ames test for mutagenicity and micronucleus assay for chromosomal damage .

Advanced: What strategies mitigate resistance mechanisms observed in target pathogens or cancer cells?

  • Combination Therapy : Pair with efflux pump inhibitors (e.g., verapamil) to overcome Mtb resistance .
  • Proteolysis-Targeting Chimeras (PROTACs) : Degrade resistant enzyme variants (e.g., mutated FAD hydroxylases) via ubiquitination .
  • Epigenetic Modulation : Co-administer HDAC inhibitors to sensitize cancer cells to apoptosis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.